Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a 4-chlorobenzene sulfonyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl butanoate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+ethyl butanoate→Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Sulfonamide or sulfonyl thiol derivatives.
Reduction: Sulfonamide or sulfone.
Hydrolysis: 4-chlorobenzenesulfonic acid and butanoic acid.
Scientific Research Applications
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate or as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active sulfonyl moiety.
Comparison with Similar Compounds
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate can be compared with other sulfonyl esters such as:
- Ethyl 2-(4-methylbenzenesulfonyl)butanoate
- Ethyl 2-(4-nitrobenzenesulfonyl)butanoate
- Ethyl 2-(4-methoxybenzenesulfonyl)butanoate
These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their reactivity and applications. This compound is unique due to the presence of the chlorine atom, which can enhance its electrophilicity and reactivity in certain chemical reactions.
Properties
CAS No. |
344437-66-7 |
---|---|
Molecular Formula |
C12H15ClO4S |
Molecular Weight |
290.76 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfonylbutanoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-11(12(14)17-4-2)18(15,16)10-7-5-9(13)6-8-10/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
DSMNDMZXQSJBRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.